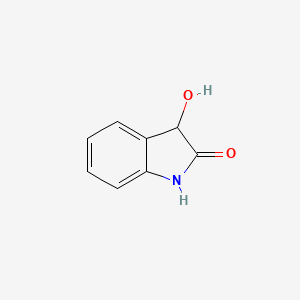

3-Hydroxyindolin-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFJWQQBHYNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018937 | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-71-2 | |

| Record name | Dioxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3 Hydroxyindolin 2 One

Ring Expansion Reactions

The indolin-2-one core of 3-hydroxyindolin-2-one is susceptible to ring expansion reactions, leading to the formation of larger heterocyclic systems. This transformation is notable in both biological pathways and synthetic chemistry.

A significant ring expansion reaction of this compound is its conversion to 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one. ontosight.airesearchgate.net This transformation is a critical step in the biosynthesis of benzoxazinoids, a class of compounds found in certain plants, particularly grasses, that serve as defense mechanisms against pests and pathogens. expasy.orgwikipedia.orgcreative-enzymes.com Isotope labeling studies have shown that during this ring expansion, an oxygen atom is incorporated into the ring structure. Specifically, experiments using an ¹⁸O₂ atmosphere revealed that the ring oxygen in the resulting 2-hydroxy-1,4-benzoxazin-3-one product is labeled, whereas the 2-hydroxy group is not, providing insight into the reaction mechanism. researchgate.net

The conversion of this compound to 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one in plants is catalyzed by the enzyme this compound monooxygenase (EC 1.14.14.109). ontosight.aiexpasy.orgwikipedia.org This enzyme is a cytochrome P450-dependent monooxygenase, often referred to by gene names such as CYP71C1 or Bx4 in maize. researchgate.netexpasy.orgcreative-enzymes.com The enzyme facilitates the insertion of an oxygen atom into the substrate, requiring a cofactor like NAD(P)H to proceed. ontosight.aiwikipedia.org This enzymatic reaction is highly specific and essential for the production of protective and allelopathic benzoxazinoids in the Poaceae family (grasses). expasy.orgcreative-enzymes.com

| Enzyme Details | |

| Enzyme Name | This compound monooxygenase |

| EC Number | 1.14.14.109 (formerly 1.14.13.139) expasy.orgwikipedia.orgcreative-enzymes.com |

| Enzyme Class | Oxidoreductase, Cytochrome P450 ontosight.aiexpasy.org |

| Substrate | This compound ontosight.ai |

| Product | 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one ontosight.ai |

| Cofactor | NAD(P)H ontosight.aiwikipedia.org |

| Biological Role | Biosynthesis of benzoxazinoids for plant defense expasy.orgwikipedia.orgcreative-enzymes.com |

Modifications of the Hydroxyl Group

The hydroxyl group at the C3 position is a key functional handle for further synthetic modifications. These reactions allow for the introduction of various substituents, leading to diverse molecular architectures.

One common modification is the dehydration of the hydroxyl group. For instance, N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, formed from the aldol (B89426) reaction of N-alkylisatins and aryl methyl ketones, can undergo stereoselective dehydration under acidic conditions to yield N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov

Another key transformation is the conversion of the hydroxyl group into an ether. Lewis acid-catalyzed reactions of 3-hydroxyoxindoles with electron-rich phenols can lead to the formation of 3-aryloxy-2-oxindoles. beilstein-journals.org This reaction proceeds through the dehydration of the 3-hydroxyoxindole to form an intermediate that is then attacked by the phenolic hydroxyl group. beilstein-journals.org

Modifications of the Indolin-2-one Ring System

The indolin-2-one scaffold itself can be extensively modified through various chemical reactions, leading to complex polycyclic and spirocyclic structures.

Domino reactions provide a pathway to significantly alter the core structure. For example, iodine-promoted domino reactions of this compound derivatives with enaminones can produce functionalized tetracyclic pyrrolo[2,3,4-kl]acridine derivatives. acs.org This process involves a tandem sequence of ring-opening, recyclization, and methyl migration, cleaving two C-C bonds in the process. acs.org

The synthesis of spirocyclic compounds is another important modification. The reaction of 3-allenyl 3-hydroxyindolin-2-ones with N-bromosuccinimide (NBS) in the presence of a gold(III) chloride catalyst can yield spirocyclic 5-bromooxindoles. core.ac.uk This demonstrates how catalytic conditions can divert the reaction pathway from ring expansion to cycloetherification, forming a spiro center at the C3 position. core.ac.uk Furthermore, base-catalyzed cyclization of 3-(ortho-hydroxyaryl)-2-oxindoles can produce dihydrofuranyl-spirooxindoles. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| Domino Reaction | This compound derivatives, Enaminones | I₂, O₂ | Pyrrolo[2,3,4-kl]acridines acs.org |

| Cycloetherification | 3-Allenyl 3-hydroxyindolin-2-ones | AuCl₃, NBS | Spirocyclic Bromooxindoles core.ac.uk |

| Cyclization | 3-(ortho-Hydroxyaryl)-2-oxindoles | Base | Dihydrofuranyl-spirooxindoles researchgate.net |

O-Arylation Reactions

O-arylation specifically targets the oxygen atom of the hydroxyl group to form an aryl ether linkage. This reaction is a subset of the modifications discussed in section 3.2 but represents a significant class of transformations for creating C-O bonds.

Research has shown that treating synthesized 3-substituted-3-hydroxyindolin-2-one derivatives with an inorganic base at high temperatures can lead to an O-arylated product. rsc.org A more general approach involves the Lewis acid-catalyzed Friedel-Crafts type alkylation of 3-hydroxy-2-oxindoles with electron-rich phenols. beilstein-journals.org Mechanistically, the Lewis acid facilitates the dehydration of the 3-hydroxyoxindole. The resulting electrophilic intermediate is then attacked by the phenol. While this can lead to C-alkylation at the para-position of the phenol, a competing pathway involves the attack by the phenolic hydroxyl group to form a 3-aryloxy-2-oxindole, which is an O-arylated product. beilstein-journals.org

Biological Activities and Mechanisms of Action

Antiviral Properties

The 3-hydroxyindolin-2-one nucleus serves as a foundational structure for the synthesis of compounds with potent antiviral properties, particularly against HIV-1. nih.gov These derivatives are designed to interact with and inhibit viral enzymes, thereby disrupting the lifecycle of the virus.

A range of derivatives based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one structure have demonstrated encouraging potency against HIV-1. nih.gov Certain synthesized compounds show activity in the low micromolar to nanomolar concentrations, indicating a strong potential for this chemical class as anti-HIV-1 agents. nih.gov For example, some 3-oxindole-2-carboxylate derivatives, which are structurally related, have also been identified as potent inhibitors of HIV-1 infection, with some compounds exhibiting a half-maximal inhibitory concentration (IC50) as low as 0.4578 μM. unica.itnih.gov The suitability of the indolin-2-one ring as a pharmacophore for anti-HIV agents has been proven, with some analogues showing greater activity than established drugs like efavirenz against HIV-1 replication. nih.gov

The primary mechanism for the anti-HIV-1 activity of many this compound derivatives is the inhibition of the viral enzyme reverse transcriptase (RT). nih.govnih.gov This enzyme is critical for the viral life cycle as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Compounds derived from this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric, hydrophobic pocket near the enzyme's active site, inducing conformational changes that inhibit the enzyme's function. nih.gov

A specific area of focus has been the inhibition of the Ribonuclease H (RNase H) domain of the RT. RNase H is responsible for degrading the RNA strand of the RNA-DNA hybrid during reverse transcription, and its inhibition is a promising strategy for HIV-1 treatment. A series of novel 3-hydrazonoindolin-2-one derivatives were designed and synthesized as potential inhibitors of HIV-1 RNase H, with several compounds displaying inhibitory activity in the micromolar range.

Table 1: Inhibitory Activity of Selected 3-Hydrazonoindolin-2-one Derivatives against HIV-1 RNase H

| Compound | IC50 (μM) | Ki (μM) |

| 6t | 7.85 ± 0.55 | 2.31 |

| 11a | 1.90 | 0.55 |

| 6f | 8.94 ± 1.43 | Not Reported |

| 6u | 11.83 ± 0.81 | Not Reported |

| 6j | 15.28 ± 0.010 | Not Reported |

Data sourced from a study on 3-hydrazonoindolin-2-one derivatives as HIV-1 RNase H inhibitors. nih.gov

HIV-1 integrase is another crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. While various indole-based scaffolds have been investigated as HIV-1 integrase inhibitors, the activity of this compound derivatives specifically against this enzyme is less established. The primary mechanism for indole-based integrase inhibitors involves the chelation of two Mg2+ ions within the enzyme's active site.

However, studies on closely related 3-oxindole derivatives found that the prominent compounds from that series did not inhibit HIV-1 integrase activity, instead targeting Tat-mediated viral transcription. unica.it This suggests that while the broader indole scaffold is a promising starting point for developing integrase inhibitors, the specific antiviral mechanism of action can vary significantly with substitutions and modifications to the core structure.

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of the this compound scaffold. Research has identified key structural features that significantly influence the inhibitory activity against HIV-1 RT. nih.gov

The presence and position of halogen substituents on the oxindole (B195798) ring have a remarkable effect on antiviral potency. SAR studies have revealed that placing a halogen, such as a bromo or chloro group, at the 5th position of the oxindole ring markedly enhances the potency against HIV-1 RT. nih.gov This enhancement is a key consideration in the design of more effective inhibitors based on this scaffold.

In addition to substitutions on the core oxindole ring, modifications to the appended phenyl ring also play a significant role. The introduction of methoxy or chloro groups, particularly at the ortho position of the phenyl ring, has been found to significantly favor RT inhibition activity. nih.gov This suggests that the electronic and steric properties of substituents at this position are important for the interaction between the inhibitor and the allosteric pocket of the reverse transcriptase enzyme.

Structure-Activity Relationship (SAR) in Antiviral Agents

Antitumor Properties

The oxindole scaffold, a core component of this compound, is a significant structure in the field of medicinal chemistry. Derivatives containing the 3-hydroxyoxindole moiety have garnered considerable attention due to their diverse and promising biological activities. Several compounds built upon this scaffold are currently undergoing preclinical evaluation for various therapeutic applications.

Proteasome Inhibition

A notable antitumor mechanism associated with the this compound scaffold is the inhibition of the proteasome, a key cellular complex responsible for protein degradation. The natural product TMC-95A, which contains a 3-hydroxyoxindole core, is a potent, non-covalent, and reversible inhibitor of the proteasome.

TMC-95A demonstrates high selectivity for the proteasome, showing no significant inhibition of other proteases like m-calpain, cathepsin L, and trypsin at concentrations up to 30 µM. Its mechanism involves the competitive inhibition of multiple proteolytic activities within the 20S proteasome. Specifically, it targets the chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities. The inhibitory potency of TMC-95A against these activities has been quantified, as detailed in the table below.

| Proteasome Activity | IC50 Value |

|---|---|

| Chymotrypsin-like (ChT-L) | 5.4 nM |

| Trypsin-like (T-L) | 200 nM |

| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60 nM |

Biosynthesis and Metabolism in Biological Systems

Recent research has confirmed that this compound is a metabolite of indole within biological systems. In a study involving the oral administration of a high dose of indole to mice, this compound was identified and measured in various organs over time.

The study established that after administration, the compound is absorbed within 30 minutes and fully metabolized within 6 hours. Notably, this compound was found to cross the blood-brain barrier, indicating its potential to affect the central nervous system. The identity of this compound as an indole metabolite was conclusively confirmed in vivo through the use of a specific enzyme, IifA, which catalyzes the conversion of this compound into anthranilic acid.

Role as an Indole Metabolite

This compound is a product of host-microbiota indole metabolism. Indole itself is produced by gut microbiota from the essential amino acid tryptophan. Following its production in the gut, indole is absorbed and can be metabolized by the host. The in vivo study demonstrated that after oral administration of indole, this compound was detected in the brain, liver, plasma, and intestines, confirming its role as a systemic metabolite. The use of a stable isotope-carrying indole in the study further solidified the finding that this compound is a direct metabolite of administered indole.

| Organ/Fluid | Detection Status |

|---|---|

| Brain | Detected |

| Liver | Detected |

| Plasma | Detected |

| Large Intestine | Detected |

| Small Intestine | Detected |

| Cecum | Detected |

Involvement in Plant Defense Mechanisms (Benzoxazinoid Biosynthesis)

This compound is a key intermediate in the biosynthesis of benzoxazinoids (BXs), a class of indole-derived specialized metabolites crucial for the defense mechanisms of many plants, particularly in the grass family (Poaceae), which includes maize, wheat, and rye mdpi.comnih.gov. These compounds exhibit a wide range of protective functions, including antimicrobial, antifeedant, and allelopathic effects nih.govnih.gov.

The biosynthesis of benzoxazinoids begins with indole, which is formed from indole-3-glycerol phosphate nih.govnih.gov. The pathway then proceeds through a series of sequential oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) nih.gov. In maize (Zea mays), the enzyme ZmBX2 first converts indole to indolin-2-one nih.gov. Subsequently, the enzyme ZmBX3 metabolizes indolin-2-one into this compound nih.govnih.gov. This step is a critical juncture in the pathway, leading to further modifications. Following its formation, this compound is hydroxylated and undergoes ring expansion, catalyzed by the BX4 enzyme, to form 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA) nih.gov. This molecule is then further processed to create the diverse array of defensive benzoxazinoids stored by the plant mdpi.com.

| Precursor | Enzyme (Maize) | Product | Reference |

|---|---|---|---|

| Indole | ZmBX2 (A Cytochrome P450) | Indolin-2-one | nih.gov |

| Indolin-2-one | ZmBX3 (A Cytochrome P450) | This compound | nih.govnih.gov |

| This compound | ZmBX4 (A Cytochrome P450) | 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA) | nih.gov |

Interaction with Gut Microbiota

This compound has been identified as a metabolite derived from the interaction between host systems and the gut microbiota mdpi.com. The gut microbiota can metabolize dietary tryptophan to produce indole mdpi.comnih.gov. This indole, produced by bacteria, can then be absorbed by the host and enter systemic circulation mdpi.com.

Once absorbed, indole is subject to host metabolism, and this compound is one of the resulting products mdpi.com. Research has demonstrated that after oral administration of indole to mice, this compound can be detected in various tissues, including the plasma, liver, and brain mdpi.com. This confirms that gut-derived indole serves as a precursor for the systemic formation of this compound in the host mdpi.com. This metabolic link highlights a direct biochemical connection between microbial activity in the gut and the presence of this compound in the host's body.

Hepatic Metabolism by Cytochrome P450 Enzymes

The liver is a primary site for the metabolism of xenobiotics and endogenous compounds, a process largely carried out by the cytochrome P450 (CYP) superfamily of enzymes nih.govopenanesthesia.org. These enzymes, particularly abundant in hepatocytes, catalyze Phase I metabolic reactions such as oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion openanesthesia.orgyoutube.com.

The metabolism of indole, the precursor to this compound, is linked to the activity of hepatic CYP enzymes mdpi.com. Studies in mice have shown that the administration of indole leads to the upregulation of the genes for CYP1A2 and CYP2A5, indicating the involvement of these specific cytochrome isoforms in indole metabolism in vivo mdpi.com. Given that this compound is a downstream metabolite of indole, its formation is intrinsically linked to this hepatic metabolic pathway mdpi.com. The CYP system's role is to oxidize the indole molecule, initiating the transformation that leads to metabolites including this compound mdpi.com.

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells that restricts the passage of substances from the bloodstream into the central nervous system (CNS), thereby protecting the brain nih.govdovepress.com. For a compound to affect the CNS, it must be able to cross this barrier.

Direct evidence has shown that this compound is capable of crossing the blood-brain barrier mdpi.com. In animal studies, after oral administration of this compound, the compound was detected in the brain, with its concentration increasing in a dose-dependent manner mdpi.com. Furthermore, when indole was administered, its metabolite, this compound, was also found in the brain mdpi.com. These findings collectively demonstrate that this compound, whether administered directly or formed as a metabolite from gut-derived indole, can permeate the BBB and enter the central nervous system mdpi.com.

| Study Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| Direct Administration | Following oral administration, this compound was detected in the brain in a dose-dependent manner. | The compound can cross the blood-brain barrier. | mdpi.com |

| Metabolite Formation | After oral administration of indole, this compound was detected in the brain. | The gut-derived metabolite of indole can cross the blood-brain barrier. | mdpi.com |

Other Reported Biological Activities

Beyond its role as a metabolic intermediate, this compound and its structural analogs have been investigated for various biological activities. The 3-hydroxyoxindole core is found in a number of natural alkaloids and biologically active molecules researchgate.net.

Anti-thrombotic Effects : In vitro data has suggested that this compound may have an anti-thrombotic effect by modulating platelet function mdpi.com.

Anti-inflammatory Activity : A derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has demonstrated significant anti-inflammatory properties. It was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages semanticscholar.org.

Inhibition of Nitric Oxide Production : A related compound, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, produced by a human-derived Enterocloster bacterial strain, was found to inhibit nitric oxide production in murine macrophage cells nih.gov.

Anticancer and Apoptotic Activity : The broader class of 3-substituted-indolin-2-one derivatives has been explored for anticancer properties. Certain compounds based on this scaffold have been shown to induce apoptosis (programmed cell death) in cancer cell lines nih.govresearchgate.net.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. Studies on 3-Hydroxyindolin-2-one derivatives have explored their binding modes with various enzymes, revealing key insights into their mechanism of action.

For instance, docking studies on derivatives of this compound have been performed against targets such as HIV-1 integrase, tyrosinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govresearchgate.netnih.gov In a study involving potential antiviral agents, a molecular docking study was carried out with HIV-1 integrase (PDB ID: 5KGX) to understand the interactions within the enzyme's binding site. nih.govresearchgate.net Similarly, hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones, which are derivatives, were docked with tyrosinase to identify potential inhibitors for hyperpigmentation. researchgate.net The estimated free energy of binding for these chalcone derivatives ranged from -8.08 to -4.27 kcal/mol. researchgate.net Another study focused on substituted-3-hydroxy-2-oxindoles showed successful docking within the active site of the VEGFR2 protein, with one potent compound exhibiting a docking score of -6.228. nih.gov

The stability of a ligand-protein complex is determined by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netdiva-portal.org Computational studies have successfully identified the specific amino acid residues that interact with this compound derivatives.

In the context of HIV-1 integrase, one derivative, compound 3d, was found to form hydrogen bonding interactions with the residues Glu170, Thr174, and His171 in the catalytic core domain of the enzyme. nih.govresearchgate.net This study highlighted the importance of oxygen atoms, particularly from a methoxy group, and an electrophilic amide nitrogen atom for these interactions. nih.govresearchgate.net For tyrosinase inhibitors, docking analysis revealed that hydroxy groups on the chalcone derivatives were crucial for affinity, with a 2,4,6-trihydroxy-substituted compound showing the lowest estimated free energy of binding. researchgate.net In the case of VEGFR2, detailed interactions within the protein's active site were also analyzed to validate the anti-proliferative assessment of the synthesized compounds. nih.gov

| Derivative Class | Protein Target | Key Interacting Residues | Observed Interactions | Binding Energy/Score |

|---|---|---|---|---|

| Diacetyl-L-tartaric acid derivatives | HIV-1 Integrase | Glu170, Thr174, His171 | Hydrogen Bonding | Not explicitly stated |

| (Z)-3-benzylideneindolin-2-one chalcones | Tyrosinase | Not explicitly stated | Hydrogen Bonding, Hydrophobic | -8.08 to -4.27 kcal/mol |

| Substituted-3-hydroxy-2-oxindoles | VEGFR2 | Not explicitly stated | Not explicitly stated | -6.228 (for compound 4j) |

Analysis of the binding site provides a deeper understanding of the structural features of the target protein that are essential for ligand binding. For this compound derivatives, studies have characterized the binding pockets of their respective targets. The interactions of one derivative with HIV-1 integrase were observed to occur within the catalytic core domain of the enzyme. nih.govresearchgate.net For the VEGFR2 protein, docking tests confirmed that a potent compound was successfully docked inside the protein's active site, supporting its potential as an anticancer agent. nih.gov Similarly, the binding orientation of chalcone derivatives within the active site of tyrosinase was simulated to guide the development of novel inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govlongdom.org QSAR studies often involve developing a relationship in the form of a mathematical equation: Activity = f (physicochemical properties and/or structural properties). wikipedia.org

For scaffolds related to this compound, 3D-QSAR studies have been conducted. For example, a study on a series of 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors developed highly predictive 3D-QSAR models (CoMFA and CoMSIA) with good correlation coefficients. nih.gov These models corresponded well with the experimentally determined binding site topology in terms of steric, electrostatic, and hydrophobic complementarity. nih.gov Another 3D-QSAR study on indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2) also resulted in a statistically significant model, which was then used to predict the inhibitory activity of test compounds. msjonline.org

DFT-Based Models and Physico-Chemical Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies. mdpi.comsemanticscholar.org

Computational studies have been performed on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one using DFT (B3LYP/6-311+G) methods. nih.gov This research calculated the optimized geometry, bonding parameters, and IR spectra, which showed good agreement with experimental data. nih.gov The study also reported on the compound's geometrical parameters, non-linear optical properties, and thermodynamic properties. nih.gov In another study, a mixed computational model based on Petra/Osiris/Molinspiration/DFT (POM/DFT) was developed to identify the physico-chemical parameters governing the bioactivity of 22 different 3-hydroxy-indolin-2-one derivatives. nih.govresearchgate.net

The fundamental physico-chemical parameters of the parent compound, this compound, are summarized below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7NO2 | nih.gov |

| Molecular Weight | 149.15 g/mol | nih.gov |

| XLogP3 | 0.7 | nih.gov |

| Hydrogen Bond Donor Count | 2 | dempochem.com |

| Hydrogen Bond Acceptor Count | 2 | dempochem.com |

| Rotatable Bond Count | 0 | dempochem.com |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | dempochem.com |

| Heavy Atom Count | 11 | dempochem.com |

Pharmacophore Modeling and Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or the structure of the receptor's binding site (structure-based). dergipark.org.trnih.gov These models are then used as 3D queries to screen large compound databases to find new, structurally diverse molecules that are likely to be active. mdpi.com

For derivatives of this compound, pharmacophore modeling has been used to identify key structural features responsible for their antiviral activity. nih.govresearchgate.net The POM analyses of these derivatives revealed that they possess two combined (O,O)-pockets, creating a platform capable of coordinating transition metals. nih.govresearchgate.net The increased activity of certain series was attributed to an (Osp2, Osp3, Osp2)-pharmacophore site. researchgate.net This modeling confirmed the importance of specific oxygen and nitrogen atoms for the formation of interactions with the target enzyme. nih.gov

常见问题

What is the role of 3-hydroxyindolin-2-one in plant biochemical pathways, and how can its enzymatic conversion be experimentally validated?

Basic Research Focus :

this compound is a key intermediate in benzoxazinoid biosynthesis, particularly in the formation of 2-hydroxy-1,4-benzoxazin-3-one (HBOA), a defense metabolite in plants like maize and rye. To validate its enzymatic conversion, researchers can:

- Method : Use recombinant this compound monooxygenase (EC 1.14.14.109) expressed in E. coli or yeast systems. Monitor the reaction via HPLC or LC-MS to detect HBOA formation from this compound, with NADPH and O₂ as co-substrates .

- Controls : Include negative controls lacking enzyme or cofactors to confirm specificity.

Advanced Research Focus : Q : How do kinetic parameters (e.g., Kₘ, Vₘₐₓ) of this compound monooxygenase vary across plant species, and what structural factors influence substrate specificity? A : Compare enzyme kinetics using purified isoforms (e.g., CYP71C1 vs. CYP71C6) via spectrophotometric NADPH oxidation assays. Mutagenesis studies can identify active-site residues critical for substrate binding .

What synthetic strategies are effective for preparing this compound and its derivatives?

Basic Research Focus : Q : What is a reliable method for synthesizing this compound from isatin? A : Use Grignard reagents (e.g., aryl-magnesium bromides) to react with isatin under anhydrous conditions, followed by acid quenching. Purify via flash chromatography (e.g., hexane/ethyl acetate gradients) .

Advanced Research Focus : Q : How can regioselectivity challenges during alkylation of this compound derivatives be addressed? A : Optimize reaction conditions (e.g., NaH/DMF at 0°C) to favor N-alkylation over O-alkylation. Monitor by TLC and characterize products via ¹H/¹³C NMR to confirm regiochemistry .

What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Basic Research Focus : Q : How can this compound be quantified in plant extracts? A : Use LC-MS/MS with a C18 column and ESI in negative ion mode. Validate with spiked samples to ensure recovery >90% and limit of detection <1 ng/mL .

Advanced Research Focus : Q : How do matrix effects (e.g., phenolic compounds) interfere with quantification, and how can they be mitigated? A : Apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents. Use isotope-labeled internal standards (e.g., ³C-labeled this compound) for precise correction .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Basic Research Focus : Q : Why do antimicrobial assays for this compound derivatives yield inconsistent results across studies? A : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) and control for compound solubility (e.g., use DMSO ≤1% v/v). Validate with reference strains (e.g., E. coli ATCC 25922) .

Advanced Research Focus : Q : What computational tools predict the bioactivity of this compound analogs while accounting for stereochemical effects? A : Perform molecular docking (e.g., Schrödinger Maestro) with target proteins (e.g., bacterial dihydrofolate reductase) and compare binding energies of enantiomers. Validate with enantioselective synthesis .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Focus : Q : What personal protective equipment (PPE) is required for handling this compound? A : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Store in airtight containers away from oxidizers .

Advanced Research Focus : Q : How should accidental spills of this compound be decontaminated without generating hazardous byproducts? A : Neutralize spills with 10% sodium bicarbonate, collect residue with absorbent pads, and dispose as hazardous waste. Avoid water sprays to prevent dust dispersion .

How can researchers optimize the electrochemical rearrangement of this compound into benzoxazinones?

Advanced Research Focus : Q : What electrode materials and potentials maximize yield during electrochemical synthesis of benzoxazinones? A : Use platinum electrodes in acetonitrile with 0.1 M LiClO₄ as electrolyte. Apply cyclic voltammetry to identify optimal oxidation potentials (e.g., +1.2 V vs. Ag/AgCl) .

What strategies mitigate intermediate instability during the synthesis of this compound derivatives?

Advanced Research Focus : Q : How can beta-scission of alkoxylaminyl radicals be minimized during O-trityloxime ether synthesis? A : Conduct reactions at low temperatures (−78°C) and use radical inhibitors (e.g., TEMPO). Characterize intermediates in situ via FT-IR to monitor stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。